molecular formula C12H17BrN2O B13547702 1-[(5-Bromo-2-methoxyphenyl)methyl]piperazine

1-[(5-Bromo-2-methoxyphenyl)methyl]piperazine

Cat. No.: B13547702
M. Wt: 285.18 g/mol
InChI Key: BVVSAQBPJQCNRL-UHFFFAOYSA-N
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Description

1-[(5-Bromo-2-methoxyphenyl)methyl]piperazine is a chemical compound with the molecular formula C13H19BrN2O and is a derivative of the piperazine class. Piperazine derivatives are of significant interest in medicinal chemistry and pharmacology research due to their versatile biological activities and presence in a wide range of therapeutic agents . These compounds often serve as key scaffolds or synthons in the design and synthesis of novel bioactive molecules . The piperazine ring is known to influence the physicochemical properties of a molecule and can be crucial for interactions with biological targets . Specifically, benzylpiperazine derivatives, a class to which this compound belongs, have been explored for their potential effects on the central nervous system. Related analogs have been studied for their interaction with various neurotransmitter receptors, including those for serotonin and dopamine . The structural features of this compound—including the bromo and methoxy substituents on the aromatic ring—make it a valuable intermediate for further chemical functionalization. It can be used in various cross-coupling reactions, amide bond formation, and N-alkylation studies to create diverse compound libraries for high-throughput screening and structure-activity relationship (SAR) analysis . This chemical is provided for research purposes only, specifically for use in: • Medicinal Chemistry Research: As a building block for the synthesis of potential pharmaceutical candidates. • Pharmacological Studies: For in vitro investigation of mechanisms and receptor interactions. • Chemical Biology: As a probe to study biological systems and pathways. This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic uses, nor for human consumption of any kind.

Properties

Molecular Formula

C12H17BrN2O

Molecular Weight

285.18 g/mol

IUPAC Name

1-[(5-bromo-2-methoxyphenyl)methyl]piperazine

InChI

InChI=1S/C12H17BrN2O/c1-16-12-3-2-11(13)8-10(12)9-15-6-4-14-5-7-15/h2-3,8,14H,4-7,9H2,1H3

InChI Key

BVVSAQBPJQCNRL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Br)CN2CCNCC2

Origin of Product

United States

Preparation Methods

Preparation Method Overview

The synthesis of 1-[(5-Bromo-2-methoxyphenyl)methyl]piperazine typically involves the nucleophilic substitution of a piperazine derivative with a suitably functionalized bromo-methoxyphenyl compound. The key steps include:

  • Preparation or procurement of the 5-bromo-2-methoxybenzyl halide or equivalent electrophilic intermediate.
  • Reaction of the electrophile with piperazine under controlled conditions to form the desired substituted piperazine.
  • Purification of the product by solvent extraction, washing, crystallization, and drying.

Detailed Synthetic Procedure from Patent Literature

A representative synthetic route is described in patent WO2005021521A1, which, although focused on related piperazine derivatives, provides relevant procedural insights applicable to the target compound:

  • Reactants and Conditions :

    • The reaction mixture includes piperazine and a bromo-substituted methoxyphenyl halide (such as 1-bromo-3-chloropropane analogs).
    • The reaction is carried out in a large volume of acetone solvent (e.g., 45 liters for scale-up).
    • The mixture is stirred at ambient or slightly elevated temperature for approximately 21 hours.
    • Progress is monitored by thin-layer chromatography (TLC) to ensure completion.
  • Workup and Purification :

    • After reaction, inorganic salts formed are removed by filtration.
    • The filtrate is concentrated under reduced pressure using a rotary evaporator at 50-55°C.
    • Hexane washes (multiple times with 7.5 liters each) are used to remove excess halide reagent.
    • The crude product is dissolved in ethyl acetate and washed repeatedly with water to remove impurities.
    • Drying is performed over anhydrous sodium sulfate.
    • The final product is crystallized from isopropyl alcohol at 75-80°C with activated carbon treatment to remove colored impurities.
    • Cooling and stirring at 15±5°C promote crystallization.
    • The solid is filtered, washed with isopropyl alcohol, and dried under vacuum at 70-80°C for 8 hours to yield the pure substituted piperazine hydrochloride salt.
  • Yield and Purity :

    • The described process yields approximately 80% pure product by weight.
    • The product is obtained as a crystalline hydrochloride salt, suitable for further pharmaceutical or chemical applications.

Reaction Scheme and Conditions Table

Step Reactants Solvent Temperature Time Workup Details Yield (%)
1 Piperazine + 5-bromo-2-methoxybenzyl halide Acetone Ambient to 50°C ~21 hours Filtration of salts, concentration under vacuum ~80
2 Crude product Ethyl acetate Ambient N/A Hexane washing (4x), water washing (4x), drying over Na2SO4
3 Purification Isopropyl alcohol 75-80°C (dissolution), then 15±5°C (crystallization) ~4 hours total Activated carbon treatment, filtration, vacuum drying

Alternative Synthetic Insights from Related Compounds

Research on related piperazine derivatives bearing bromo and methoxy substitutions on aromatic rings suggests the following synthetic strategies:

  • Amidation and Coupling Reactions :

    • Using activated carboxylic acid derivatives of bromo-methoxyphenyl compounds to couple with piperazine under amide bond formation conditions.
    • Employing coupling reagents such as carbodiimides or other activating agents to facilitate the formation of amide linkages.
    • These methods are more common in derivatives with prop-2-enoyl or other acyl substituents on piperazine but provide useful synthetic alternatives.
  • Nucleophilic Substitution :

    • Direct nucleophilic substitution of halogenated aromatic methyl derivatives with piperazine is the preferred route for the target compound.
    • Reaction conditions favor mild heating and extended reaction times to achieve complete substitution without side reactions.

Analytical and Purity Considerations

  • The product is typically characterized by:
    • Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) to confirm substitution pattern.
    • Mass spectrometry (MS) for molecular weight confirmation.
    • Elemental analysis and melting point determination for purity and identity.
    • Crystallographic analysis may be used for structural confirmation in related compounds.

Chemical Reactions Analysis

Types of Reactions

1-(5-bromo-2-methoxybenzyl)piperazine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Scientific Research Applications of 1-[(5-Bromo-2-methoxyphenyl)methyl]piperazine

This compound is an organic compound featuring a piperazine ring substituted with a 5-bromo-2-methoxyphenyl group. The presence of a bromine atom and a methoxy group on the aromatic ring gives it unique structural characteristics, making it a subject of interest in medicinal chemistry and organic synthesis. Its molecular formula is C12H16BrNOC_{12}H_{16}BrNO and it has a molecular weight of approximately 270.18 g/mol.

Applications in Scientific Research

  • Medicinal Chemistry this compound serves as a building block for developing new pharmaceutical compounds.
  • Interaction studies Interaction studies have revealed its potential as a ligand for various receptors. These studies often focus on understanding how the compound interacts with specific proteins and enzymes, which can provide insights into its pharmacological effects and therapeutic potential. The interactions are influenced by the compound's structural features, particularly the substituents on the aromatic ring.
  • Potential pharmacological effects It has been shown to exhibit potential pharmacological effects, particularly in the realm of central nervous system activity. The compound's mechanism of action likely involves its binding affinity to specific receptors or enzymes, influenced by the presence of the bromine and methoxy substituents.

Structural Analogs

Several compounds share structural similarities with this compound. The uniqueness of this compound lies in its specific substitution pattern, which enhances its reactivity and potential applications compared to similar compounds. The combination of both bromine and methoxy groups on the aromatic ring contributes to its distinctive chemical and biological properties, making it a valuable compound in research settings.

Table of Structurally Similar Compounds

Compound NameStructureUnique Features
1-[(5-Chloro-2-methoxyphenyl)methyl]piperazineContains chlorine instead of bromineDifferent halogen may affect reactivity
1-[(5-Bromo-2-hydroxyphenyl)methyl]piperazineHydroxy group instead of methoxyPotentially different biological activity
1-[(5-Bromo-2-methoxyphenyl)methyl]-4-methylpiperazineMethyl substitution on piperazineAlters lipophilicity and receptor interaction

Common Reagents

Mechanism of Action

The mechanism of action of 1-(5-bromo-2-methoxybenzyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The bromine and methoxy groups play a crucial role in its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Phenylpiperazines

  • 1-(5-Chloro-2-methoxyphenyl)piperazine hydrochloride (): Replacing bromine with chlorine at the 5-position reduces molecular weight and alters electronegativity. However, bromine’s larger size in the target compound could enhance van der Waals interactions, improving affinity for hydrophobic receptor pockets.
  • 1-(m-Trifluoromethylphenyl)piperazine (TFMPP) ():
    The trifluoromethyl group (-CF₃) is strongly electron-withdrawing, contrasting with bromine’s moderate electronegativity. TFMPP is a potent 5-HT1B/1C agonist but lacks the methoxy group, which may explain its lower 5-HT1A affinity compared to methoxy-substituted analogs like 1-(2-methoxyphenyl)piperazine .

Methoxy-Substituted Piperazines

  • 1-(2-Methoxyphenyl)piperazine (): This compound lacks the benzylmethyl and bromine substituents but demonstrates high 5-HT1A receptor affinity (Ki = 0.6 nM) due to optimal positioning of the methoxy group for hydrogen bonding with Thr351 in the receptor pocket .
  • 1-(4-Methoxyphenyl)piperazine (MeOPP) ():
    Positional isomerism (4-methoxy vs. 2-methoxy) significantly impacts receptor selectivity. MeOPP shows weaker 5-HT1A activity compared to 2-methoxy derivatives, highlighting the importance of methoxy placement for receptor interactions .

Benzylpiperazines

  • N-Benzylpiperazine (BZP) ():
    BZP lacks halogen or methoxy substituents and primarily acts as a dopamine reuptake inhibitor with stimulant effects. The target compound’s bromine and methoxy groups likely shift its activity toward serotonin receptors, reducing dopaminergic effects .

  • 1-(3,4-Methylenedioxybenzyl)piperazine (MDBP) ():
    The methylenedioxy group enhances serotonin release but reduces receptor specificity. The target compound’s bromine and methoxy groups may confer higher selectivity for 5-HT1A/1B subtypes .

Pharmacological and Physicochemical Properties

Receptor Binding and Selectivity

  • 5-HT1A Affinity : The 2-methoxy group in 1-[(5-Bromo-2-methoxyphenyl)methyl]piperazine aligns with SAR studies showing that 2-substituted methoxy groups enhance 5-HT1A binding (e.g., Ki = 0.6 nM for 1-(2-methoxyphenyl)piperazine derivatives) . Bromine’s lipophilicity may extend residence time in hydrophobic receptor regions.
  • 5-HT1B/1C Activity : Compared to mCPP (1-(3-chlorophenyl)piperazine), the target compound’s bromine and benzylmethyl group may reduce 5-HT1B/1C agonism, as seen in TFMPP vs. mCPP comparisons .

Physicochemical Properties

  • Conformational Stability : DFT studies on 1-(2-methoxyphenyl)piperazine reveal that the methoxy group stabilizes chair conformations of the piperazine ring, a feature likely shared by the target compound .

Biological Activity

1-[(5-Bromo-2-methoxyphenyl)methyl]piperazine is a compound of significant interest due to its unique structural characteristics and potential pharmacological effects. This article explores its biological activity, including interactions with various biological targets, synthesis methods, and relevant research findings.

Structural Characteristics

The compound features a piperazine ring substituted with a 5-bromo-2-methoxyphenyl group. Its molecular formula is C13_{13}H16_{16}BrN2_2O, with a molecular weight of approximately 270.18 g/mol. The presence of the bromine atom and methoxy group on the aromatic ring enhances its chemical properties, influencing its biological interactions and therapeutic potential .

The biological activity of this compound is primarily linked to its interaction with various receptors and enzymes in the central nervous system. It has shown potential as a ligand for several biological targets, which may include:

  • Dopamine receptors : Involved in mood regulation and motor control.
  • Serotonin receptors : Associated with mood, cognition, and perception.
  • Acetylcholinesterase : Inhibition may contribute to cognitive enhancement and therapeutic effects in neurodegenerative diseases .

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological properties:

  • CNS Activity : It has been implicated in modulating neurotransmitter systems, potentially offering therapeutic benefits for conditions such as depression and anxiety.
  • Antimicrobial Activity : Some studies suggest that piperazine derivatives can exhibit antimicrobial properties, although specific data on this compound's efficacy against pathogens remains limited .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common reagents include:

  • Potassium permanganate : Used for oxidation reactions.
  • Lithium aluminum hydride : Employed for reduction processes.
  • Sodium azide : Utilized in substitution reactions.

This synthetic pathway allows for the introduction of the bromine and methoxy substituents that are crucial for the compound's biological activity .

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameKey Features
1-[(5-Chloro-2-methoxyphenyl)methyl]piperazineContains chlorine instead of bromine; affects reactivity.
1-[(5-Bromo-2-hydroxyphenyl)methyl]piperazineHydroxy group instead of methoxy; may alter biological activity.
1-[(5-Bromo-2-methoxyphenyl)methyl]-4-methylpiperazineMethyl substitution on piperazine; changes lipophilicity and receptor interaction.

The distinct substitution pattern of this compound enhances its reactivity and potential applications compared to these similar compounds .

Case Studies and Research Findings

Several studies have explored the biological activity of piperazine derivatives, providing insights into their mechanisms and therapeutic potentials:

  • A study involving virtual screening identified piperazine derivatives that inhibit human acetylcholinesterase, suggesting potential applications in treating Alzheimer's disease by preventing amyloid peptide aggregation .
  • Additional research has highlighted the role of piperazine-containing compounds in targeting various kinases, indicating their versatility as therapeutic agents in cancer treatment .

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